Hydrocortisone cypionate

Übersicht

Beschreibung

Hydrocortison-Cypionat ist ein synthetisches Glukokortikoid-Kortikosteroid und ein Kortikosteroidester. Es wird häufig wegen seiner entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt. Diese Verbindung ist essentiell für die Behandlung verschiedener entzündlicher und juckender Manifestationen von kortikosteroid-responsiven Dermatosen sowie endokriner Erkrankungen wie Nebenniereninsuffizienz und Morbus Addison .

Vorbereitungsmethoden

Hydrocortison-Cypionat wird durch die Kondensation von Hydrocortisonalkohol mit einem Cyclopentylpropionsäurederivat synthetisiert . Die industrielle Produktion von Hydrocortison-Cypionat beinhaltet die Hochleistungsflüssigkeitschromatographie, um die Reinheit und Stabilität der Verbindung zu gewährleisten. Das Verfahren vermeidet die Verwendung einer beheizten Säule, die typischerweise bei anderen Methoden erforderlich ist .

Analyse Chemischer Reaktionen

Metabolic Reactions

Hydrocortisone cypionate acts as a prodrug, undergoing enzymatic hydrolysis in vivo to release active hydrocortisone. Key metabolic pathways include:

Table 2: Metabolic pathways and enzymes

| Reaction | Enzyme System | Metabolite | Bioactivity Impact |

|---|---|---|---|

| Ester hydrolysis | Esterases (plasma/liver | Hydrocortisone | Activation of glucocorticoid activity |

| CYP3A4-mediated oxidation | Hepatic CYP3A4 | 6β-Hydroxyhydrocortisone | Reduced activity |

| 11β-HSD conversion | 11β-HSD1/2 | Cortisone | Inactivation |

The hydrolysis reaction :

This step is critical for bioavailability, with studies showing near-complete conversion in human plasma ( ).

Stability and Degradation

This compound demonstrates pH-dependent stability:

Table 3: Degradation kinetics under varying conditions

Analytical studies using reversed-phase HPLC confirmed that degradation follows first-order kinetics under acidic and alkaline conditions ( ).

Analytical Characterization

Key physicochemical parameters influencing reactivity:

Table 4: Physicochemical properties

| Parameter | Value | Method | Reference |

|---|---|---|---|

| pKa | 12.33 ± 0.70 | Predicted computational model | |

| LogP | 3.82 | Experimental determination | |

| Aqueous solubility | 0.12 mg/mL (25°C) | Shake-flask method |

The ester’s lipophilicity (LogP = 3.82) enhances membrane permeability but reduces water solubility, necessitating formulation as an oral suspension ( ).

Wissenschaftliche Forschungsanwendungen

Endocrine Disorders

Adrenal Insufficiency Treatment:

Hydrocortisone cypionate is commonly used to manage adrenal insufficiency, particularly conditions like Addison’s disease and congenital adrenal hyperplasia (CAH). In CAH, patients require glucocorticoid replacement therapy to compensate for the lack of cortisol production. This compound's extended release formulation allows for less frequent dosing compared to traditional hydrocortisone formulations, improving patient compliance and stability in hormone levels .

Pharmacokinetics:

The pharmacokinetic properties of this compound allow for effective management of adrenal insufficiency. Studies show that its bioavailability and half-life support sustained therapeutic effects, making it suitable for long-term use in patients requiring glucocorticoid therapy .

Dermatological Applications

Treatment of Inflammatory Skin Conditions:

this compound is effective in treating various corticosteroid-responsive dermatoses, including eczema, psoriasis, and dermatitis. Its anti-inflammatory properties help reduce symptoms such as itching and redness. Topical formulations are often preferred due to their localized effects and reduced systemic side effects .

Immunosuppressive Therapy

Management of Autoimmune Disorders:

The immunosuppressive effects of this compound make it beneficial in treating autoimmune conditions such as lupus and rheumatoid arthritis. By inhibiting the production of pro-inflammatory cytokines, it helps control disease activity and alleviate symptoms associated with these disorders .

Pharmacological Mechanism

This compound exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammation and immune response. This mechanism includes the suppression of cytokine production and inhibition of leukocyte migration, which are crucial in managing inflammatory conditions .

Case Studies and Clinical Evidence

Case Study 1: Congenital Adrenal Hyperplasia

A clinical report highlighted the successful management of a pediatric patient with salt-wasting CAH using a compounded this compound suspension. The transition from oral tablets to the suspension resulted in improved growth metrics and decreased Cushingoid features over time .

Case Study 2: Efficacy in Dermatitis

In a cohort study involving patients with chronic dermatitis, treatment with this compound showed significant improvement in skin lesions compared to baseline measurements. Patients reported reduced pruritus and inflammation after consistent use over several weeks .

Safety Profile and Considerations

While this compound is generally well-tolerated, potential side effects include adrenal suppression, weight gain, and increased susceptibility to infections due to its immunosuppressive nature. Monitoring is essential for long-term users to mitigate risks associated with prolonged glucocorticoid therapy .

Wirkmechanismus

Hydrocortisone cypionate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes . This binding regulates the expression of genes involved in various physiological processes, including inflammation, immune response, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Hydrocortison-Cypionat ist unter den Glukokortikoiden einzigartig aufgrund seiner spezifischen Esterstruktur, die seine Stabilität und Bioverfügbarkeit verbessert. Ähnliche Verbindungen umfassen:

- Hydrocortison-Succinat

- Medroxyprogesteronacetat

- Testolacton

- Deoxycorticosteronacetat

- Hydrocortison-Probutat

Diese Verbindungen teilen ähnliche Glukokortikoid-Eigenschaften, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Anwendungen .

Biologische Aktivität

Hydrocortisone cypionate is a synthetic glucocorticoid that has been utilized in various therapeutic contexts due to its potent biological activity. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, clinical applications, and relevant case studies.

This compound functions primarily through interaction with the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates into the nucleus, where it modulates gene expression. This modulation includes:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines such as IL-1, IL-2, and TNF-alpha, thereby reducing inflammation and immune responses .

- Metabolic Regulation : It plays a crucial role in glucose metabolism and can influence fat distribution, muscle mass, and overall energy homeostasis .

- Immunosuppressive Properties : By limiting T cell proliferation and B cell activity, this compound reduces humoral immunity, making it useful in autoimmune conditions .

2. Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

- Absorption : Following intramuscular administration, it is rapidly absorbed into systemic circulation.

- Half-life : The elimination half-life is approximately 58 minutes, necessitating multiple daily doses to maintain therapeutic levels .

- Metabolism : It undergoes hepatic metabolism primarily through conjugation with glucuronic acid and sulfate .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid post-injection |

| Half-life | 58 minutes |

| Bioavailability | Varies with formulation |

| Metabolism | Hepatic (glucuronidation) |

3. Clinical Applications

This compound is indicated for various conditions including:

- Adrenal Insufficiency : Used in replacement therapy for patients with adrenal insufficiency.

- Autoimmune Disorders : Effective in managing conditions like rheumatoid arthritis and lupus due to its immunosuppressive effects.

- Allergic Reactions : Provides relief from severe allergic responses.

Case Study 1: Iatrogenic Cushing Syndrome

A reported case involved a 6-year-old girl who developed iatrogenic Cushing syndrome due to improper dosing of hydrocortisone tablets. The patient exhibited typical features such as hypertension and growth retardation. Adjustments to her hydrocortisone regimen led to significant improvement in symptoms over time .

Case Study 2: Type 2 Diabetes Treatment

Recent research suggests potential applications of this compound in treating type 2 diabetes. A docking study indicated that it has a higher binding affinity to 11β-HSD1 than other analogs, suggesting its potential role in managing glucose metabolism disorders .

5. Research Findings

Recent studies have highlighted the biological activity of this compound beyond traditional uses:

- In Vitro Studies : Research demonstrated that this compound down-regulates GR transcripts and modulates endothelial cell function, enhancing barrier integrity .

- Molecular Dynamics Simulations : These studies indicate that this compound forms stable complexes with target proteins, which may underpin its therapeutic efficacy in metabolic disorders .

Eigenschaften

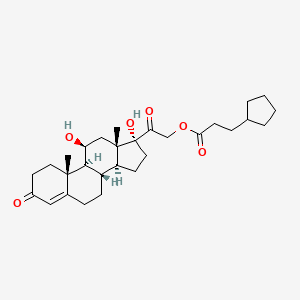

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-23,26,31,34H,3-14,16-17H2,1-2H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVOSEUFIRPIRM-KAQKJVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC5CCCC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872930 | |

| Record name | Hydrocortisone cyclopentylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |

| Record name | Hydrocortisone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

508-99-6 | |

| Record name | Hydrocortisone cypionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone cypionate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROCORTISONE CYPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocortisone cyclopentylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-cyclopentanepropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE CYPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XDY25L70B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.